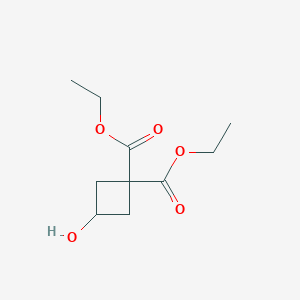

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

説明

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is fundamentally defined by its four-membered cyclobutane core, which exhibits characteristic ring puckering that distinguishes it from planar aromatic systems. The compound adopts a puckered conformation with the carbon bearing the hydroxyl group positioned out of the plane formed by the other three ring carbons, creating a distinctive butterfly-like geometry. This puckering is essential for relieving torsional strain inherent in the four-membered ring system, and computational studies have demonstrated that the equilibrium puckering angle is approximately 29.59 degrees, consistent with values observed in other substituted cyclobutane derivatives.

The stereochemical configuration around the carbon-1 position, which bears both carboxylate groups, creates a quaternary carbon center that significantly influences the overall molecular geometry. The two ethyl ester groups adopt a nearly perpendicular arrangement relative to the cyclobutane ring plane, minimizing steric interactions while maintaining optimal orbital overlap for the carbonyl functionalities. This configuration results in a molecular geometry where the ester groups are positioned to allow maximum separation, reducing unfavorable steric clashes that would otherwise destabilize the structure.

The hydroxyl group at the 3-position introduces additional stereochemical complexity, as it can adopt either axial or equatorial-like orientations relative to the puckered ring system. Crystallographic data and computational modeling indicate that the hydroxyl group preferentially adopts an orientation that facilitates hydrogen bonding interactions, either intramolecularly with the carbonyl oxygen atoms or intermolecularly with neighboring molecules. This preferred orientation is crucial for understanding the compound's physical properties and reactivity patterns.

The three-dimensional structure exhibits C1 symmetry due to the presence of the hydroxyl substituent, which breaks the potential C2v symmetry that would exist in the unsubstituted diethyl cyclobutane-1,1-dicarboxylate. This symmetry reduction has profound implications for the compound's spectroscopic properties and chemical behavior, as it creates distinct environments for the two ester groups despite their chemical equivalence in the parent compound.

X-ray Crystallographic Analysis of Cyclobutane Ring System

X-ray crystallographic analysis of cyclobutane-containing systems has provided invaluable insights into the structural parameters of four-membered ring compounds related to this compound. Studies on platinum complexes containing cyclobutane-1,1-dicarboxylate ligands have revealed that the cyclobutane ring adopts a characteristic puckered conformation with specific geometric parameters that are highly conserved across different crystal environments. The crystal structure analysis shows that the carbon-carbon bond lengths within the cyclobutane ring are approximately 1.54-1.56 Å, which is slightly longer than typical carbon-carbon single bonds due to ring strain effects.

The puckering amplitude in crystalline cyclobutane derivatives has been measured to be approximately 25-30 degrees from planarity, with the precise value depending on the nature and position of substituents. In the case of dicarboxylate-substituted cyclobutanes, the puckering angle is influenced by the electronic and steric effects of the ester groups, which tend to stabilize certain conformations over others. The crystal packing reveals that molecules arrange themselves to minimize unfavorable steric interactions while maximizing favorable intermolecular contacts, particularly hydrogen bonding interactions involving the hydroxyl group.

Crystallographic studies have also revealed that the carbon-carbon-carbon bond angles within the cyclobutane ring deviate significantly from the ideal tetrahedral angle, typically measuring between 85-90 degrees. This angular distortion is a direct consequence of the geometric constraints imposed by the four-membered ring system and contributes to the inherent strain energy of the molecule. The analysis of thermal displacement parameters in the crystal structure indicates that the cyclobutane ring exhibits relatively low thermal motion, suggesting that the puckered conformation is rigid and well-defined in the solid state.

The unit cell parameters and space group assignments for related cyclobutane dicarboxylate crystals provide important structural information. For instance, platinum complexes with cyclobutane dicarboxylate ligands crystallize in orthorhombic space groups with cell parameters of a = 9.5157 Å, b = 13.1417 Å, and c = 15.2884 Å. These crystallographic parameters reflect the efficient packing arrangements that maximize intermolecular interactions while accommodating the rigid geometric requirements of the cyclobutane ring system.

Comparative Conformational Analysis with Related Cyclobutane Derivatives

Comparative conformational analysis reveals significant differences between this compound and its structural analogs, particularly in terms of ring puckering behavior and conformational flexibility. The parent compound, diethyl cyclobutane-1,1-dicarboxylate, exhibits more symmetric puckering characteristics due to the absence of the hydroxyl substituent, with both halves of the ring contributing equally to the overall puckering motion. In contrast, the hydroxylated derivative shows asymmetric puckering where the carbon bearing the hydroxyl group exhibits enhanced displacement from the ring plane.

Studies on the five-membered ring analog, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, provide important comparative insights into the effects of ring size on molecular conformation. The cyclopentane derivative, with molecular formula C11H18O5 and molecular weight 230.26 g/mol, exhibits significantly different conformational behavior due to the reduced ring strain inherent in five-membered rings. The increased ring size allows for more conformational flexibility and reduced puckering amplitude, resulting in a more dynamic molecular structure compared to the rigid cyclobutane analog.

The conformational analysis of cyclobutane-1,2-dicarboxylic acid, which differs from the 1,1-isomer in the positioning of carboxyl groups, demonstrates how substituent positioning dramatically affects molecular geometry. The 1,2-dicarboxylic acid exhibits different hydrogen bonding patterns and ring puckering characteristics compared to the 1,1-dicarboxylate derivatives, highlighting the importance of substitution patterns in determining overall molecular architecture.

Computational studies using density functional theory methods have revealed that the energy barriers for ring inversion in hydroxylated cyclobutane derivatives are typically higher than in unsubstituted systems, due to the additional hydrogen bonding interactions that stabilize specific conformations. The calculated inversion barrier for cyclobutane itself is approximately 482 cm⁻¹, but the presence of hydroxyl and ester substituents can significantly modify this value through electronic and steric effects.

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding patterns in this compound are characterized by complex networks of both intramolecular and intermolecular interactions that significantly influence the compound's physical properties and crystal structure. The hydroxyl group at the 3-position serves as both a hydrogen bond donor and acceptor, creating multiple interaction possibilities with the carbonyl oxygen atoms of the ester groups. Intramolecular hydrogen bonding occurs when the hydroxyl proton forms a favorable interaction with one of the nearby carbonyl oxygen atoms, creating a five- or six-membered hydrogen-bonded ring depending on the specific conformation adopted.

The strength of intramolecular hydrogen bonds in hydroxylated cyclobutane systems has been estimated to be approximately 2.5 kcal/mol, which is typical for such interactions and sufficient to significantly influence conformational preferences. These hydrogen bonds exhibit characteristic spectroscopic signatures, including red-shifted hydroxyl stretching frequencies and enhanced coupling constants that can be detected through nuclear magnetic resonance spectroscopy. The presence of these interactions leads to preferential adoption of conformations that maximize hydrogen bonding, even when such conformations might be slightly higher in energy from a purely steric perspective.

Intermolecular hydrogen bonding patterns in the crystal structure create extended networks that contribute to the overall stability of the solid-state form. The hydroxyl groups can form hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, creating chains or sheets of hydrogen-bonded molecules. These intermolecular interactions are typically weaker than intramolecular hydrogen bonds but are numerous enough to significantly influence crystal packing and physical properties such as melting point and solubility.

The analysis of hydrogen bonding in related tricyclic energetic compounds has demonstrated that the formation of extensive hydrogen bonding networks can enhance molecular planarity and contribute to improved thermal stability. In the case of cyclobutane derivatives, similar effects are observed where hydrogen bonding interactions help to lock the molecule into specific conformations that minimize unfavorable steric interactions while maximizing favorable electronic interactions. The hydrogen bond geometries typically exhibit donor-acceptor distances in the range of 2.5-3.0 Å, with bond angles close to 180 degrees for optimal orbital overlap.

The table below summarizes key structural parameters and hydrogen bonding characteristics of this compound and related compounds:

特性

IUPAC Name |

diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGFHCQRXXAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563392 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99974-66-0 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Catalysts

-

- 10% Palladium on activated carbon (Pd/C)

- 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

Solvent: Ethanol (EtOH)

- Temperature: Ambient to 20°C

- Hydrogen Pressure: Atmospheric to 50 psi

- Reaction Time: Ranges from overnight (~16 hours) to 3.5 hours

Typical Procedure

- The benzyl-protected cyclobutane ester (e.g., diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate) is dissolved in ethanol.

- The palladium catalyst is added under an inert atmosphere.

- The mixture is subjected to hydrogen gas at specified pressure and temperature.

- After completion, the catalyst is removed by filtration.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.

Yield and Purification Data

The following table summarizes representative experimental data from multiple studies:

| Entry | Precursor Compound | Catalyst & Load | Hydrogen Pressure | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate (2 g) | 10% Pd/C (400 mg, 20 mol%) | Atmospheric | 20°C | Overnight | 91.5 | Evaporation under reduced pressure | High yield, 1H NMR confirmed product |

| 2 | Benzyl ether Ic (3 g) | 20% Pd(OH)₂/C (1.37 g, 20 mol%) | 50 psi | Room temp | 3 h | 72 | Silica gel chromatography (0-40% EtOAc/hexanes gradient) | Colorless oil obtained |

| 3 | Compound BB2-b (40 g) | 10% Pd/C (4 g) | 50 psi | Room temp | 3.5 h | 64 | Silica gel chromatography (hexane/ethyl acetate) | TLC Rf = 0.3, reproducible yield |

Mechanistic Considerations

- The hydrogenation selectively cleaves the benzyl ether protecting group without affecting the ester functionalities.

- The use of palladium catalysts on carbon supports facilitates the hydrogenolysis under mild conditions.

- Ethanol serves both as solvent and hydrogen source medium, providing a compatible environment for catalyst activity.

Analytical Verification

NMR Spectroscopy:

Proton NMR (1H NMR) data confirm the presence of characteristic signals for the hydroxy-substituted cyclobutane ring and ester groups. For example, multiplets at 2.44–2.90 ppm correspond to ring protons, quartets at ~4.21 ppm and triplets at ~1.26 ppm correspond to ethyl ester protons, and a multiplet at ~4.35 ppm corresponds to the hydroxy-substituted carbon.Thin Layer Chromatography (TLC):

TLC systems using petroleum ether and ethyl acetate (9:1) show Rf values around 0.3 for the purified product.

Summary Table of Preparation Methods

| Method | Precursor | Catalyst | Solvent | Temp (°C) | Pressure (psi) | Time (h) | Yield (%) | Purification | Reference Notes |

|---|---|---|---|---|---|---|---|---|---|

| Hydrogenation of benzyl ether | Diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate | 10% Pd/C | Ethanol | 20 | 1 atm | ~16 | 91.5 | Evaporation | High yield, NMR confirmed |

| Hydrogenation of benzyl ether | Benzyl ether Ic | 20% Pd(OH)₂/C | Ethanol | 20 | 50 | 3 | 72 | Silica gel chromatography | Colorless oil product |

| Hydrogenation of benzyl ether | Compound BB2-b | 10% Pd/C | Ethanol | 20 | 50 | 3.5 | 64 | Silica gel chromatography | TLC Rf 0.3 |

化学反応の分析

Types of Reactions

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Formation of diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Reduction: Formation of diethyl 3-hydroxycyclobutanol.

Substitution: Formation of diethyl 3-chlorocyclobutane-1,1-dicarboxylate.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H16O5

- Molecular Weight : 216.23 g/mol

- Appearance : Colorless to yellow liquid

- Solubility : Soluble in organic solvents

The compound features a cyclobutane ring with two carboxylate groups and a hydroxyl group at the 3rd carbon, contributing to its reactivity and potential applications in synthesis and biological interactions.

Organic Synthesis

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a building block in organic synthesis. Its structure allows for various transformations that are crucial for creating more complex molecules. It can undergo reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Reduction : Converting the hydroxyl group into other functional groups.

These reactions are significant for modifying the compound for specific applications or studying its reactivity in organic synthesis .

Medicinal Chemistry

Research has investigated the potential of this compound in drug development. It has been explored for:

- Anticancer Activity : The compound has been used as a ligand in the synthesis of platinum complexes, which exhibit potent anticancer properties .

- Biological Activity : Studies are ongoing to evaluate its interactions with enzymes and receptors, providing insights into its therapeutic potential .

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its cyclic structure combined with hydroxyl and carboxylic functionalities may confer distinct reactivity compared to similar compounds .

Case Study 1: Synthesis of Platinum Complexes

A study focused on synthesizing platinum(II) complexes using this compound as a ligand demonstrated promising anticancer activity. The research illustrated how modifications of this compound could lead to new therapeutic agents with low toxicity profiles .

Case Study 2: Biological Interaction Studies

Research involving interaction studies of this compound with various biomolecules has been conducted to understand its behavior in biological systems. Such studies are essential for evaluating safety and efficacy in potential applications .

作用機序

The mechanism of action of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with other molecules. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications .

類似化合物との比較

Structural Analogs with Varied Ring Sizes

- Diethyl Cyclopentane-1,1-Dicarboxylate (CAS 4167-77-5): Structure: Cyclopentane ring with 1,1-ethyl esters. Key Differences: The five-membered ring reduces ring strain, enhancing thermal stability but lowering reactivity in ring-opening reactions. Lacks a hydroxyl group, limiting hydrogen-bonding interactions . Applications: Primarily used in polymer chemistry and as a non-polar solvent additive .

Diethyl Cyclohexane-1,1-Dicarboxylate (CAS 1139-13-5) :

Substituent-Modified Analogs

Diethyl 3-Ethylcyclobutane-1,1-Dicarboxylate (CAS 66016-02-2) :

- Structure : Ethyl substituent replaces the hydroxyl group at the 3-position (C₁₂H₂₀O₄, MW 228.28 g/mol) .

- Key Differences : The ethyl group increases lipophilicity (logP ~1.8 vs. ~0.5 for the hydroxyl analog), making it preferable in lipid-soluble formulations. However, the absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .

- Synthesis : Prepared via alkylation of the parent cyclobutane dicarboxylate, requiring protective group strategies to avoid side reactions .

Diethyl 3,3-Dimethylcyclopentane-1,1-Dicarboxylate :

Ester Group Variants

- Diisopropyl 3-Hydroxycyclobutane-1,1-Dicarboxylate: Structure: Isopropyl esters replace ethyl groups. Key Differences: Bulkier isopropyl esters increase steric hindrance, slowing ester hydrolysis rates. This property is advantageous in controlled-release drug formulations .

- Diethyl 3-(Cyanomethylene)cyclobutane-1,1-Dicarboxylate: Structure: Conjugated cyano group at the 3-position. Key Differences: The electron-withdrawing cyano group enhances electrophilicity, facilitating Michael additions and cycloadditions. Used in heterocyclic synthesis .

Functionalized Derivatives in Coordination Chemistry

- Platinum(II) Complexes with 3-Hydroxycyclobutane-1,1-Dicarboxylate :

Comparative Data Table

Research Findings and Market Insights

- Synthetic Efficiency : The hydroxyl analog requires protection (e.g., silylation) during alkylation, yielding cross-coupled products at 16% efficiency, whereas ethyl-substituted analogs achieve higher yields (~30%) under similar conditions .

- Market Dynamics : The global market for this compound is projected to grow at 13.8% CAGR (2025–2032), driven by pharmaceutical R&D. In contrast, cyclopentane analogs face slower growth due to niche applications .

- Purity Grades : Pharmaceutical-grade hydroxycyclobutane dicarboxylate (≥98% purity) commands a 25% price premium over industrial-grade (95% purity) variants .

生物活性

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C10H16O5) is an organic compound notable for its unique structural features, including a cyclobutane ring and both hydroxyl and carboxylate functional groups. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula: C10H16O5

- Molecular Weight: 216.23 g/mol

- Appearance: Colorless to yellow liquid

- Solubility: Soluble in organic solvents

Synthesis

This compound can be synthesized through various methods, most commonly involving the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. This process typically involves nucleophilic addition, cyclization, and esterification to yield the final product.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological targets and potential therapeutic applications.

The compound's biological activity is attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and carboxylate groups. These functional groups facilitate hydrogen bonding and electrostatic interactions, influencing binding affinity with biomolecules. This interaction can modulate biological processes such as enzyme activity and receptor binding.

Case Studies and Research Findings

- Antitumor Activity : In a study investigating the structural optimization of platinum drugs, this compound was utilized as a precursor for synthesizing new compounds with enhanced antitumor efficacy against A549 human non-small-cell lung carcinoma cells. The results indicated that derivatives containing this compound exhibited increased cytotoxicity compared to non-encapsulated drugs .

- Binding Affinity Studies : Binding assays have been conducted to determine the affinity of this compound towards various biological targets. These studies are crucial for understanding its pharmacological potential and safety profile in therapeutic applications.

- Metabolic Studies : Investigations into how this compound is processed within biological systems have provided insights into its metabolic pathways, which are essential for assessing its efficacy and safety as a drug candidate .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl malonate | C7H12O4 | Contains two carboxylic acid groups; used in synthesis |

| Ethyl 3-hydroxybutanoate | C6H12O4 | Similar hydroxyl and carboxylic functionalities; pharmaceuticals |

| Dimethyl succinate | C6H10O4 | Dicarboxylic acid; involved in metabolic pathways |

| Diethyl succinate | C8H14O4 | Similar dicarboxylic structure; used as a solvent |

This compound's cyclic structure combined with hydroxyl and carboxylic functionalities may confer distinct reactivity and biological activity compared to these compounds .

Future Directions

Research into this compound is ongoing, with potential future studies focusing on:

- Exploring Additional Biological Activities : Further investigations may reveal additional therapeutic applications across various fields including oncology and metabolic disorders.

- Optimization of Synthesis Routes : Enhancing synthetic methodologies could improve yields and reduce costs associated with producing this compound for research or industrial use.

- Combinatorial Chemistry Approaches : Utilizing this compound in combinatorial chemistry could lead to the discovery of novel derivatives with improved biological profiles.

Q & A

Q. What are the optimal reaction conditions for synthesizing diethyl 3-hydroxycyclobutane-1,1-dicarboxylate?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of cyclobutane precursors. For example:

- Catalytic cyclopropane ring-opening : Use diethyl bromomalonate with a cyclopropane derivative under anhydrous dichloromethane (DCM) and a catalyst (e.g., Ru-complexes or crown ethers). Stir at 70–110°C for 4–24 hours .

- Hydroxylation : Introduce hydroxyl groups via oxidation or nucleophilic addition to cyclobutane intermediates. Ensure inert conditions (N₂/Ar) to prevent side reactions .

- Key parameters : Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, ether/pentane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for ester groups (δ ~4.0–4.3 ppm for ethoxy protons; δ ~170 ppm for carbonyl carbons) and cyclobutane ring protons (δ ~2.0–3.0 ppm). Compare with literature data for analogous compounds (e.g., diethyl cyclopropane-1,1-dicarboxylate) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) to validate molecular weight .

- IR spectroscopy : Identify hydroxyl (broad ~3200–3600 cm⁻¹) and ester carbonyl (sharp ~1720–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do steric and electronic effects of ester groups (ethyl vs. isopropyl) influence the reactivity of cyclobutane-dicarboxylates?

- Methodological Answer :

- Steric hindrance : Ethyl esters (diethyl derivatives) exhibit lower steric bulk compared to isopropyl analogs, enabling faster nucleophilic attacks or cycloadditions. For example, diethyl derivatives show higher yields in ring-opening reactions with malononitrile .

- Electronic effects : Ethyl groups provide moderate electron-withdrawing effects, stabilizing transition states in cyclopropanation or metathesis reactions. Compare reaction rates using Hammett plots or DFT calculations .

- Experimental validation : Synthesize analogs (e.g., diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate) and compare kinetic data under identical conditions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cyclobutane functionalization?

- Methodological Answer :

- Systematic catalyst screening : Test Ru-complexes (e.g., Ru-4g) versus crown ethers in enantioselective reactions. Ru-catalysts favor olefin metathesis (yields up to 78%), while crown ethers enhance cyclopropanation stereoselectivity .

- Control experiments : Vary solvent polarity (DCM vs. toluene), temperature, and catalyst loading to identify optimal conditions. For example, Na₂CO₃ in DCM improves base-mediated reactions .

- Data normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify conversion rates accurately .

Q. What mechanisms explain the ring-opening or functionalization of this compound in heterocyclic synthesis?

- Methodological Answer :

- Nucleophilic attack : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., benzylidenemalononitrile) to form fused heterocycles. Monitor intermediates via LC-MS .

- Cycloaddition : Participate in [2+2] or [3+2] cycloadditions with alkenes/alkynes. Use DFT calculations to predict regioselectivity .

- Catalytic insertion : Transition metals (e.g., Rh, Pd) insert into C–O bonds, enabling C–C bond formation. Characterize intermediates using X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。